molecular formula C11H13N3Si B8805924 IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- CAS No. 943320-60-3

IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]-

Cat. No. B8805924
M. Wt: 215.33 g/mol
InChI Key: AUMLXDLZHWMUCA-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- is a compound that belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been reported via an iodine-catalyzed method . This involves one-pot three-component condensations, where the product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .


Molecular Structure Analysis

The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This indicates that these inhibitors are ATP competitive but not ATP mimetic compounds .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines have been found to specifically interact with and inhibit PIM kinases with low nanomolar potency . This interaction is associated with an increase in the cellular accumulation of certain compounds, suggesting a direct impairment of the transporter .

properties

CAS RN

943320-60-3

Product Name

IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]-

Molecular Formula

C11H13N3Si

Molecular Weight

215.33 g/mol

IUPAC Name

2-imidazo[1,2-b]pyridazin-3-ylethynyl(trimethyl)silane

InChI

InChI=1S/C11H13N3Si/c1-15(2,3)8-6-10-9-12-11-5-4-7-13-14(10)11/h4-5,7,9H,1-3H3

InChI Key

AUMLXDLZHWMUCA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C2N1N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromoimidazo[1,2-b]pyridazine (36.78 g, 0.186 mol; prepared according to Stanovnik, B. et al. Synthesis (1981), 12, 987-989), ethynyltrimethylsilane (21.89 g, 0.223 mol), Pd(PPh3)4 (10.73 g, 9.29 mmol), CuI (5.30 g, 0.028 mol), and diisopropylethylamine (32.4 mL, 0.279 mol) in 150 mL of DMF was stirred at ambient temperature, under an atmosphere of N2, for 1 h. The reaction mixture was concentrated and the crude product was purified by silica gel flash chromatography (eluted with 0-5% MeOH/DCM) to provide 28.46 g of product.
Quantity
36.78 g
Type
reactant
Reaction Step One
Quantity
21.89 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.73 g
Type
catalyst
Reaction Step One
Name
Quantity
5.3 g
Type
catalyst
Reaction Step One

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